3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl nicotinate
Overview
Description
The compound “3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl nicotinate” is a complex organic molecule. It contains a chromen-7-yl group (a bicyclic structure derived from coumarin), a nicotinate group (derived from niacin or vitamin B3), and a 3,5-dimethylphenoxy group (a derivative of phenol with two methyl groups). The exact properties of this compound would depend on the specific arrangement of these groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual groups (chromen-7-yl, nicotinate, and 3,5-dimethylphenoxy), followed by their coupling in the correct order. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure analysis would involve determining the 3D arrangement of the atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods (like DFT) could be used for this purpose .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its exact structure and the conditions under which it’s used. For example, the chromen-7-yl group might undergo electrophilic aromatic substitution, while the nicotinate group could participate in various condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure. These properties could be determined experimentally or predicted using computational chemistry methods .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl] pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5/c1-14-8-15(2)10-18(9-14)28-21-13-27-20-11-17(5-6-19(20)22(21)25)29-23(26)16-4-3-7-24-12-16/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLVCNUZHVACPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CN=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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